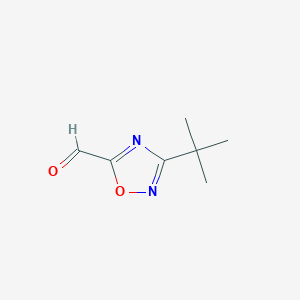

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde

描述

属性

IUPAC Name |

3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMHWUNNOCJLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-78-4 | |

| Record name | 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Amidoximes with Carboxylic Acid Derivatives

This is one of the most common synthetic routes for preparing 1,2,4-oxadiazoles. The method involves the reaction of a tert-butyl-substituted amidoxime with a carboxylic acid derivative under specific conditions.

- O-Acylation: The amidoxime is acylated using an activated carboxylic acid derivative (e.g., acyl chloride or carbonyldiimidazole (CDI)).

- Cyclodehydration: The O-acylated amidoxime undergoes cyclodehydration to form the oxadiazole ring.

- Solvent: Dimethylformamide (DMF) is commonly used.

- Temperature: Heating above 100°C is required for cyclization.

- Catalysts: Acidic catalysts like methanesulfonic acid (MeSA) and zinc halides (ZnCl₂ or ZnBr₂) improve yields.

- High yields when optimized (up to 93% under ideal conditions).

- One-pot synthesis reduces intermediate handling.

One-Pot Synthesis via 1,3-Dipolar Cycloaddition

This method employs a nitrile oxide intermediate generated in situ from a tert-butylamidoxime and a nitrile compound.

- Formation of Nitrile Oxide: The nitrile oxide is prepared in situ using mild oxidizing agents.

- Cycloaddition: The nitrile oxide reacts with the amidoxime to form the oxadiazole ring.

- Solvent: Acetonitrile is preferred for its compatibility with nitrile oxides.

- Catalysts: A combination of mesitylenesulfonic acid (MSA) and ZnBr₂ enhances reaction efficiency.

- Temperature: Moderate heating (~120°C) facilitates cycloaddition.

Microwave-Assisted Cyclization

Microwave irradiation has been explored as an alternative to conventional heating for synthesizing oxadiazoles.

- Activation: The carboxylic acid derivative is activated using CDI or similar reagents.

- Microwave Irradiation: The reaction mixture is exposed to microwave energy to accelerate cyclization.

- Solvent: DMF or similar polar solvents.

- Temperature: Controlled microwave heating (~150°C).

- Time: Significantly reduced reaction time compared to conventional methods.

Comparative Analysis of Methods

| Method | Key Reagents | Catalyst System | Yield (%) | Advantages |

|---|---|---|---|---|

| Cyclization with Carboxylic Acids | Amidoxime + CDI | MeSA + ZnBr₂ | Up to 93% | High yield; one-pot synthesis |

| 1,3-Dipolar Cycloaddition | Amidoxime + Nitrile | MSA + ZnBr₂ | Up to 93% | Practical; avoids intermediates |

| Microwave-Assisted Cyclization | Amidoxime + CDI | None | ~90% | Fast; energy-efficient |

Notes on Optimization

- Catalyst Selection: Acidic catalysts like MeSA combined with ZnBr₂ consistently provide higher yields.

- Solvent Choice: Polar solvents such as DMF enhance reaction rates and product solubility.

- Temperature Control: Precise temperature regulation is critical for minimizing by-product formation.

化学反应分析

Types of Reactions

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

Oxidation: 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid.

Reduction: 3-tert-butyl-1,2,4-oxadiazole-5-methanol.

Substitution: Various substituted oxadiazoles depending on the reagents used.

科学研究应用

Medicinal Chemistry

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde has been investigated for its potential as an anti-infective agent and anticancer compound . Its oxadiazole ring structure is known for bioisosteric properties that enhance interactions with biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, derivatives have shown mean IC50 values around 92.4 µM against multiple cancer types, including breast and lung cancers . The mechanism involves targeting the STAT3 signaling pathway, crucial for cancer cell proliferation and survival.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| ODZ10117 | Breast Cancer | 92.4 |

| ODZ10117 | Lung Cancer | 85.0 |

| ODZ10117 | Colon Cancer | 90.0 |

Biochemical Interactions

The compound interacts significantly with glycogen synthase kinase 3 (GSK-3) , an enzyme involved in cellular signaling pathways. Inhibition of GSK-3 alters gene expression and influences cellular metabolism. This interaction is critical for understanding the compound's effects on cell differentiation and proliferation.

Material Science

In material science, this compound is utilized in developing advanced materials such as nonvolatile memory devices . The compound can be incorporated into polymers to create bistable memory devices with superior switching characteristics.

| Application Area | Description |

|---|---|

| Nonvolatile Memory | Used in resistive switching devices |

| Polymer Development | Enhances material properties for electronic applications |

作用机制

The mechanism of action of 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions .

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity :

- The carbaldehyde group in 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde enables condensation reactions (e.g., hydrazone formation), contrasting with ethyl ester or aniline derivatives, which are more suited for amidation or coupling reactions .

- Chloro-substituted analogs (e.g., 3-(tert-butyl)-5-chloro-1,2,4-oxadiazole) exhibit higher electrophilicity, useful in nucleophilic substitutions .

Biological Activity :

- Aniline derivatives (e.g., 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline) demonstrate significant antitumor activity, whereas carbaldehyde derivatives may serve as precursors to antimicrobial agents via hydrazone formation .

Physicochemical Properties :

- The tert-butyl group improves lipophilicity and metabolic stability compared to phenyl or methyl substituents, enhancing pharmacokinetic profiles in drug candidates .

- Carbaldehyde-containing compounds exhibit lower molecular weights and higher polarity than ester derivatives, influencing solubility and bioavailability .

生物活性

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the tert-butyl group enhances its lipophilicity and may influence its interaction with biological targets.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3) :

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting GSK-3. This enzyme plays a crucial role in various cellular processes, including differentiation and proliferation. Inhibition leads to altered gene expression and impacts cellular metabolism.

Interaction with Other Biological Targets :

The oxadiazole ring is known for its ability to interact with multiple biological targets. Studies have shown that derivatives of oxadiazoles can act as agonists or antagonists for various receptors involved in neurological and metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human Colon Adenocarcinoma | 92.4 | Induces apoptosis via p53 pathway |

| Human Breast Adenocarcinoma | 0.65 - 2.41 | Activates caspase-3 leading to cell death |

| Human Lung Adenocarcinoma | Not specified | Modulates cell signaling pathways |

These compounds have shown promising results in inducing apoptosis in cancer cells, particularly through the activation of the p53 pathway and subsequent caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various pathogens, making it a candidate for further development as an anti-infective agent.

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Clostridioides difficile | Low micromolar | Effective against gastrointestinal infections |

| Enterococcus faecium | Low micromolar | Active against multidrug-resistant strains |

Studies indicate that oxadiazole derivatives exhibit potent antibacterial activities, which could be beneficial in treating resistant infections .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good metabolic stability and bioavailability. However, further studies are required to assess its long-term effects and potential toxicity in vivo.

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that modifications to the oxadiazole structure could enhance cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy Study : Research focusing on the antimicrobial activity of oxadiazole derivatives revealed their effectiveness against resistant strains of bacteria such as C. difficile and E. faecium, suggesting their potential as new therapeutic agents in infectious diseases .

常见问题

Q. What are the common synthetic routes for 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde?

Answer: A typical synthesis involves cyclocondensation of tert-butyl-substituted precursors with hydroxylamine derivatives. For example:

- Step 1: React a tert-butyl carbamate intermediate with an amidoxime precursor under anhydrous conditions.

- Step 2: Use coupling agents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) to facilitate aldehyde formation .

- Step 3: Monitor reaction progress via TLC and purify via column chromatography (e.g., 4:1 cyclohexane/ethyl acetate) .

Q. How is the structural integrity of this compound validated?

Answer:

- NMR Analysis: Confirm the tert-butyl group (δ 1.3–1.5 ppm, singlet) and aldehyde proton (δ 9.8–10.2 ppm) in H NMR.

- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]) using high-resolution MS .

- FT-IR: Identify carbonyl stretching (C=O) at ~1700 cm and oxadiazole ring vibrations at ~1600 cm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Answer:

- Catalyst Selection: Replace DCC with EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility in polar solvents (e.g., DMF) .

- Temperature Control: Conduct reactions at 0–5°C to suppress side reactions (e.g., over-oxidation of the aldehyde group) .

- Solvent Effects: Use THF for tert-butyl group stability or DCM for faster cyclization .

Data Contradiction Note:

Yields vary between 65% (THF) and 80% (EtOH) due to solvent-dependent reactivity .

Q. What computational methods predict the reactivity of this compound?

Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electrophilic aldehyde reactivity.

- In Silico Docking: Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- InChI Utilization: Leverage PubChem’s InChI key (e.g.,

InChI=1S/C11H14O3/c1-11...) for database comparisons .

Q. How can stability issues under varying pH or temperature be addressed?

Answer:

- pH Stability: Perform accelerated degradation studies in buffers (pH 3–10) at 40°C. Monitor via HPLC for aldehyde decomposition products .

- Thermal Analysis: Use TGA (thermogravimetric analysis) to determine decomposition onset temperatures (>150°C recommended for storage) .

Safety Consideration:

Waste containing reactive aldehyde groups must be neutralized with sodium bisulfite before disposal .

Q. What strategies enable functionalization of the oxadiazole ring for novel derivatives?

Answer:

- Nucleophilic Substitution: React the aldehyde with hydrazines or amines to form hydrazones or imines .

- Cross-Coupling: Use Suzuki-Miyaura conditions (Pd(PPh), KCO) to introduce aryl groups at the 5-position .

Example Reaction:

this compound + Benzylamine → Schiff base (confirmed by C NMR, δ 160 ppm for C=N) .

Q. How are contradictory data in literature resolved for this compound?

Answer:

- Reproducibility Checks: Replicate reported methods with controlled variables (e.g., solvent purity, inert atmosphere).

- Meta-Analysis: Compare CAS Registry entries (e.g., PubChem, DSSTox) to identify discrepancies in molecular descriptors .

Q. What advanced analytical techniques characterize degradation pathways?

Answer:

- LC-MS/MS: Identify degradation products (e.g., carboxylic acid derivatives) via fragmentation patterns.

- X-ray Crystallography: Resolve crystal structures to confirm oxidative byproducts .

Q. How is the compound utilized in material science applications?

Answer:

- Coordination Chemistry: Act as a ligand for transition metals (e.g., Cu) to form complexes with luminescent properties.

- Polymer Modification: Incorporate into polyimides via aldehyde-amine condensation for enhanced thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。